(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester
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Overview
Description
(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a glucopyranosyl moiety, and a butenoic acid ester, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester typically involves multiple steps. The process begins with the acetylation of beta-D-glucopyranose to form 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose. This intermediate is then reacted with a nitrophenyl derivative under specific conditions to introduce the nitro group and form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The glucopyranosyl moiety can undergo substitution reactions, particularly at the acetylated positions, leading to the formation of different glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound’s glucopyranosyl moiety makes it a candidate for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, leveraging its unique functional groups for targeted applications.
Mechanism of Action
The mechanism of action of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the glucopyranosyl moiety can interact with carbohydrate-binding proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar structural features, used in different industrial applications.
Uniqueness
What sets (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester apart is its combination of a nitro group, a glucopyranosyl moiety, and a butenoic acid ester
Properties
IUPAC Name |
methyl 4-[2-nitro-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJVMGQFOJCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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